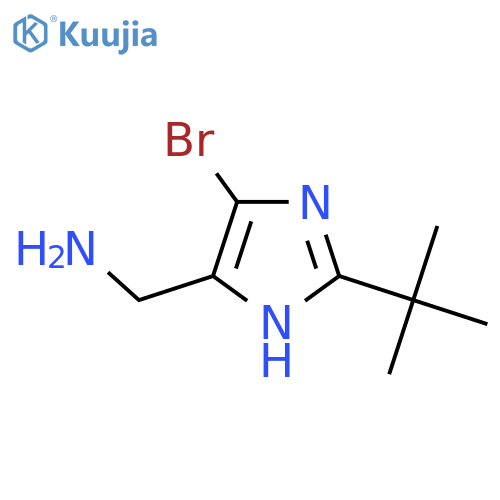

Cas no 2138062-80-1 ((4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine)

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine

- 2138062-80-1

- EN300-1159804

-

- インチ: 1S/C8H14BrN3/c1-8(2,3)7-11-5(4-10)6(9)12-7/h4,10H2,1-3H3,(H,11,12)

- InChIKey: BIIQCMAYCKDILR-UHFFFAOYSA-N

- SMILES: BrC1=C(CN)NC(C(C)(C)C)=N1

計算された属性

- 精确分子量: 231.03711g/mol

- 同位素质量: 231.03711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 155

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- XLogP3: 1.7

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1159804-0.05g |

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine |

2138062-80-1 | 0.05g |

$983.0 | 2023-06-08 | ||

| Enamine | EN300-1159804-0.25g |

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine |

2138062-80-1 | 0.25g |

$1078.0 | 2023-06-08 | ||

| Enamine | EN300-1159804-10.0g |

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine |

2138062-80-1 | 10g |

$5037.0 | 2023-06-08 | ||

| Enamine | EN300-1159804-2.5g |

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine |

2138062-80-1 | 2.5g |

$2295.0 | 2023-06-08 | ||

| Enamine | EN300-1159804-0.5g |

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine |

2138062-80-1 | 0.5g |

$1124.0 | 2023-06-08 | ||

| Enamine | EN300-1159804-1.0g |

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine |

2138062-80-1 | 1g |

$1172.0 | 2023-06-08 | ||

| Enamine | EN300-1159804-0.1g |

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine |

2138062-80-1 | 0.1g |

$1031.0 | 2023-06-08 | ||

| Enamine | EN300-1159804-5.0g |

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine |

2138062-80-1 | 5g |

$3396.0 | 2023-06-08 |

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamineに関する追加情報

The Compound CAS No 2138062-80-1: (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine

The compound with CAS No 2138062-80-1, known as (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the 4-position of an imidazole ring, a tert-butyl group at the 2-position, and a methanamine substituent at the 5-position. These structural features contribute to its distinct chemical properties and potential applications in various scientific domains.

Recent studies have highlighted the importance of imidazole derivatives in drug discovery and development. The imidazole ring, a five-membered heterocyclic structure with two nitrogen atoms, is known for its ability to form hydrogen bonds and participate in π–π interactions, making it a valuable scaffold in medicinal chemistry. The presence of the bromine atom in this compound adds further functional diversity, as bromine can act as an electron-withdrawing group, influencing the electronic properties of the molecule. This makes (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine a promising candidate for exploring new therapeutic agents.

The tert-butyl group attached to the imidazole ring introduces steric bulk, which can influence the compound's solubility, stability, and bioavailability. Such substituents are often used in drug design to optimize pharmacokinetic properties. Additionally, the methanamine group at the 5-position provides a site for further functionalization or interaction with biological targets. This modular structure allows researchers to explore various chemical modifications, enabling the creation of derivatives with enhanced biological activity or specificity.

Recent advancements in synthetic chemistry have made it possible to synthesize (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine with high precision and efficiency. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the tert-butyl group onto the imidazole ring. The bromination step is typically achieved through electrophilic substitution reactions under controlled conditions to ensure regioselectivity and minimize side reactions.

Applications of this compound span across multiple disciplines. In medicinal chemistry, it has been investigated as a potential lead compound for treating various diseases, including cancer and neurodegenerative disorders. Its ability to modulate key biological targets, such as kinases or receptors, makes it a valuable tool in drug discovery pipelines. In materials science, this compound has shown promise as a precursor for advanced materials with tailored electronic properties.

Recent research has also focused on understanding the environmental impact and toxicity profile of (4-bromo-2-tert-butyl-1H-imidazol-5-yilmethanamine. Studies have demonstrated that this compound exhibits low acute toxicity in experimental models, suggesting its potential for safe use in therapeutic applications. However, further investigations are required to fully assess its long-term effects and environmental fate.

In conclusion, (4-bromo=tert-butyl=1H-imidazol=5-yilmethanamine (CAS No 2138062=80=1) is a versatile compound with significant potential in both medicinal and materials science research. Its unique structure and functional groups make it an attractive target for further exploration and development into innovative applications that address pressing challenges in healthcare and technology.

2138062-80-1 ((4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanamine) Related Products

- 3458-28-4(D(+)-Mannose)

- 1361912-12-0(2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol)

- 1361118-52-6(N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine)

- 1546168-16-4(2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine)

- 89185-48-8(2-phenylimidazo1,2-apyrimidin-3-amine)

- 941164-32-5(4-methoxy-N-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide)

- 2077926-27-1(2-Chloro-4-ethynylbenzonitrile)

- 111198-32-4(1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl]-)

- 1805302-66-2(4-(Aminomethyl)-2-chloro-6-(difluoromethyl)pyridine)

- 2228180-66-1(1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine)